N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated benzimidazole derivatives
Scientific Research Applications
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the methylthio group could modulate its reactivity and stability . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-methylbenzimidazole and 2-phenylbenzimidazole share the benzimidazole core but differ in their substituents.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine feature the pyrrolidine ring but lack the benzimidazole moiety.
Thioacetamide derivatives: Compounds like thioacetamide and N-methylthioacetamide contain the thioacetamide group but do not have the benzimidazole or pyrrolidine rings.
Uniqueness
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole, pyrrolidine, and methylthio groups in a single molecule allows for a wide range of interactions and reactivities, making it a versatile compound for various applications .
Biological Activity
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including antimicrobial, anticancer, and neuroprotective activities.
Structural Overview
The compound consists of several key structural components:
- Benzimidazole moiety: Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine ring: Associated with neuroprotective effects and enhanced bioactivity.
- Thioether group: Potentially increases lipophilicity and membrane permeability.
Antimicrobial Activity
Research into benzimidazole derivatives has shown promising antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit significant activity against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Compound | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Methylbenzimidazole | Antimicrobial | < 1 µg/mL |
3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl | Antifungal | MIC not specified |
The benzimidazole derivatives showed high activity against staphylococci with MIC values less than 1 µg/mL, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research on related benzimidazole derivatives has indicated their effectiveness against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation in cancer cells such as MCF-7 and HCT116.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Benzimidazole derivative | MCF-7 | 0.63–1.32 |
Pyrrolidine derivative | HCT116 | Not specified |
Studies have shown that the introduction of specific substituents can enhance the inhibitory effects on cancer cell proliferation, suggesting a structure-activity relationship worth exploring further .
Case Studies
Several case studies have highlighted the biological activity of compounds structurally similar to this compound:
- Antimicrobial Study : A study conducted on synthesized benzimidazole derivatives revealed high antimicrobial activity against Staphylococcus aureus and Candida albicans, with several compounds achieving MIC values below 3 µg/mL .
- Cancer Cell Proliferation : Research on pyrrolidine derivatives indicated that modifications in their chemical structure led to enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting that similar modifications could be beneficial for this compound .
Properties
IUPAC Name |
N-[1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13-20-16-6-4-5-7-18(16)23(13)15-8-10-22(12-15)19(25)17(9-11-26-3)21-14(2)24/h4-7,15,17H,8-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUOJBOVAULBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C(CCSC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.